N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide
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Overview
Description
N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C11H9F3N2O3S and a molecular weight of 306.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, a nitrophenyl group, and a trifluoroacetamide moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature . This reaction produces 4-nitrophenyl cyclopropylcarbamate, which can then be further reacted to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The trifluoroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted trifluoroacetamides.
Scientific Research Applications
N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide
- **this compound derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroacetamide moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C11H9F3N2O3S |
---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
N-[cyclopropyl-(4-nitrophenyl)-λ4-sulfanylidene]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H9F3N2O3S/c12-11(13,14)10(17)15-20(9-5-6-9)8-3-1-7(2-4-8)16(18)19/h1-4,9H,5-6H2 |
InChI Key |
FDGZEDVNRJTWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=NC(=O)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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